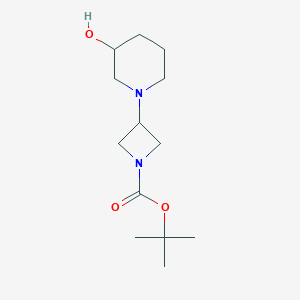![molecular formula C9H9ClN4O2 B063696 (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoicacid CAS No. 161553-18-0](/img/structure/B63696.png)
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid is a complex organic compound that features a unique imidazo[1,2-b]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[1,2-b]pyridazine core, followed by chlorination and subsequent amino acid functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, such as halides or amines .
Scientific Research Applications
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-b]pyridazine: Shares the imidazo[1,2-b]pyridazine core but lacks the amino acid functionality.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a different ring system and functional groups.
Uniqueness
(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid is unique due to its specific combination of the imidazo[1,2-b]pyridazine core and the amino acid side chain. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
161553-18-0 |
|---|---|
Molecular Formula |
C9H9ClN4O2 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
(2S)-2-amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H9ClN4O2/c10-7-1-2-8-12-5(4-14(8)13-7)3-6(11)9(15)16/h1-2,4,6H,3,11H2,(H,15,16)/t6-/m0/s1 |
InChI Key |
OBIIYNMQFYWHMW-LURJTMIESA-N |
SMILES |
C1=CC(=NN2C1=NC(=C2)CC(C(=O)O)N)Cl |
Isomeric SMILES |
C1=CC(=NN2C1=NC(=C2)C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)








